molecular formula C8H5ClN2O B8751242 5-Chloroquinazolin-8-ol

5-Chloroquinazolin-8-ol

Cat. No.: B8751242
M. Wt: 180.59 g/mol
InChI Key: GJVVLNXLGXMYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Heterocyclic Scaffolds in Medicinal and Synthetic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry and drug discovery. nih.govmdpi.comijmpr.in Among these, the quinazoline (B50416) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has garnered significant attention. mdpi.comfrontiersin.org Quinazoline and its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comfrontiersin.orgnih.gov This broad spectrum of biological activity has established quinazoline as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov

The versatility of the quinazoline core allows for extensive structural modifications, leading to the synthesis of a vast number of derivatives with diverse therapeutic applications. nih.govmarquette.edu Several quinazoline-based drugs are currently on the market, such as prazosin (B1663645) for treating high blood pressure and gefitinib (B1684475) and erlotinib (B232) for cancer therapy, underscoring the clinical significance of this heterocyclic system. nih.govmarquette.edu

Structural Significance and Reactivity of Quinazoline and Quinolin-8-ol Cores

The quinazoline ring system is characterized by its aromatic nature and the presence of two nitrogen atoms at positions 1 and 3. mdpi.com This arrangement influences the electronic distribution and reactivity of the molecule. The reactivity of the quinazoline core is dependent on the nature and position of substituents. For instance, the C-4 position is particularly susceptible to nucleophilic substitution, a key reaction in the synthesis of many biologically active derivatives. mdpi.com

The quinolin-8-ol framework, an isomer of quinazoline with a nitrogen atom at position 1 and a hydroxyl group at position 8, is another important heterocyclic scaffold. solubilityofthings.com The hydroxyl group at the 8-position is a crucial feature, as it can act as a chelating agent for metal ions and participate in hydrogen bonding interactions, which are often vital for biological activity. solubilityofthings.com The reactivity of the quinolin-8-ol core is influenced by the interplay between the quinoline (B57606) ring and the hydroxyl group. acgpubs.org

Importance of Halogenation in Quinazoline and Quinolin-8-ol Derivatives

The introduction of halogen atoms, such as chlorine, into the quinazoline and quinolin-8-ol scaffolds can significantly impact their physicochemical properties and biological activities. rsc.orgmdpi.com Halogenation can alter a molecule's lipophilicity, electronic character, and metabolic stability. rsc.org For example, structure-activity relationship studies have revealed that the presence of a halogen atom at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activities. ijmpr.innih.gov

Current Research Landscape and Definable Knowledge Gaps Pertaining to 5-Chloroquinazolin-8-ol

While extensive research has been conducted on quinazoline and quinolin-8-ol derivatives, the specific compound this compound remains relatively underexplored. Much of the existing literature focuses on other halogenated or substituted quinazolines. mdpi.comgoogle.com There is a discernible gap in the scientific literature regarding the detailed synthesis, comprehensive characterization, and in-depth biological evaluation of this compound.

Further investigation is needed to fully elucidate the synthetic pathways to access this compound efficiently, to characterize its chemical and physical properties thoroughly, and to explore its potential applications in medicinal chemistry and other fields. The unique substitution pattern of this compound suggests that it may possess novel biological activities worthy of investigation.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloroquinazolin-8-ol

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-7(12)8-5(6)3-10-4-11-8/h1-4,12H

InChI Key

GJVVLNXLGXMYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1O)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 5 Chloroquinazolin 8 Ol and Its Analogs

Direct Synthetic Pathways for 5-Chloroquinazolin-8-ol

The direct synthesis of this compound can be achieved through the cyclization of appropriately substituted precursors. One common approach involves the reaction of 2-amino-6-chlorobenzonitrile (B183317) with a suitable one-carbon source, such as formic acid or its derivatives, to construct the pyrimidine (B1678525) ring of the quinazoline (B50416) system. Subsequent functional group manipulations would then be required to introduce the hydroxyl group at the C8 position.

Another plausible direct route involves the condensation of 2-amino-3-hydroxy-6-chlorobenzoic acid derivatives with formamide (B127407). This method builds the quinazoline core in a single step, directly incorporating the necessary hydroxyl and chloro substituents. For instance, heating anthranilic acid with formamide is a known method for producing quinazolin-4-ol. nih.gov

Synthesis through Chemical Modification of Quinazoline and Quinolin-8-ol Precursors

A prevalent strategy for accessing this compound and its analogs involves the modification of readily available quinazoline and quinolin-8-ol starting materials. This approach offers flexibility in introducing a variety of substituents onto the heterocyclic core.

Halogenation Strategies at C5 and C7 Positions of Quinazolin-8-ol (B1297895) and Quinolin-8-ol

The regioselective halogenation of quinazolin-8-ol and quinolin-8-ol is a critical step in the synthesis of 5-chloro and other halo-substituted analogs. The hydroxyl group at C8 directs electrophilic substitution primarily to the C5 and C7 positions.

For the synthesis of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), a common starting material is 8-hydroxyquinoline (B1678124). google.com A typical procedure involves the acylation of the hydroxyl group to form quinolin-8-yl acetate (B1210297), which then undergoes electrophilic chlorination at the C5 position. google.com Subsequent hydrolysis of the acetate and iodination at the C7 position yields the final product. google.com This multi-step process highlights the importance of protecting groups to achieve the desired regioselectivity. google.com

Metal-free halogenation protocols have also been developed. nih.govresearchgate.net For instance, using trihaloisocyanuric acids like trichloroisocyanuric acid (TCCA) in a suitable solvent such as acetonitrile (B52724) allows for the C5-monochlorination or C5,C7-dichlorination of 8-substituted quinolines under mild, room temperature conditions. nih.govresearchgate.net The reaction demonstrates high regioselectivity, providing the C5-halogenated product as the major isomer. nih.govresearchgate.net Similarly, copper-catalyzed halogenation using inexpensive sodium halides offers another mild and efficient method for C5 and C7 functionalization of quinolines. rsc.org

A patent describes the synthesis of 5-bromo-2-chloroquinazolin-8-ol (B2756973) by treating 2-chloroquinazolin-8-ol (B2408157) with N-bromosuccinimide (NBS) in N-methylpyrrolidone (NMP) at 0°C, which resulted in the formation of both 5-bromo (major) and 7-bromo (minor) isomers. google.com

Table 1: Halogenation of Quinolin-8-ol Derivatives

SubstrateReagentConditionsProduct(s)YieldReference
N-(quinolin-8-yl)acetamideN-chlorosuccinimide (NCS)CH2Cl2, rtC5-chloro and C5,C7-dichloro derivatives- nih.gov
Quinolin-8-olTrichloroisocyanuric acid (TCCA)Acetonitrile, rt5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol71% (5-chloro), 13% (5,7-dichloro) nih.gov
Quinolin-8-olTribromoisocyanuric acid (TBCA)Acetonitrile, rt5-bromoquinolin-8-ol and 5,7-dibromoquinolin-8-ol72% (5-bromo), 11% (5,7-dibromo) nih.gov
2-Chloroquinazolin-8-olN-bromosuccinimide (NBS)NMP, 0°C5-bromo-2-chloroquinazolin-8-ol (major), 7-bromo-2-chloroquinazolin-8-ol (minor)- google.com

Functional Group Interconversions and Derivatization of the Hydroxyl Moiety

The hydroxyl group at the C8 position of the quinazoline ring is a versatile handle for further functionalization. It can undergo various reactions to introduce different functionalities, thereby modulating the compound's properties. For example, O-alkylation of the hydroxyl group can be performed to synthesize ether derivatives. This is often achieved by treating the 8-hydroxyquinazoline with an appropriate alkyl halide in the presence of a base. Such modifications can influence the compound's solubility, lipophilicity, and biological activity.

Furthermore, the hydroxyl group can be converted into other functional groups, such as esters or carbamates, through reactions with acyl chlorides, anhydrides, or isocyanates. These derivatizations can serve as a prodrug strategy or introduce new interaction points for binding to biological targets.

Substitution Reactions Involving the Chloro Group

The chloro group at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than chloro substituents at the C2 and C4 positions of the quinazoline ring. thieme-connect.de Nevertheless, under appropriate conditions, the C5-chloro atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides. These reactions provide a powerful tool for introducing a wide range of substituents at this position, further expanding the chemical diversity of the quinazoline library. The reactivity of the C5-chloro group can be enhanced by the electronic nature of other substituents on the quinazoline ring.

Advanced Coupling and Cyclization Methodologies

Modern synthetic organic chemistry offers a plethora of powerful metal-catalyzed cross-coupling reactions that have been extensively applied to the synthesis and functionalization of quinazoline derivatives. These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Kumada, Negishi, Stille)

Halogenated quinazolines are excellent substrates for various palladium-catalyzed cross-coupling reactions. nih.govmdpi.comnih.gov These reactions are instrumental in creating diverse libraries of substituted quinazolines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com It is a highly versatile and widely used method for forming C-C bonds and has been successfully applied to the arylation of chloroquinazolines. tandfonline.comthieme-connect.comtandfonline.com For instance, 4-amino-2-chloroquinazoline can be coupled with various arylboronic acids to yield 2-aryl-4-aminoquinazolines. tandfonline.com The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.govthieme-connect.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org It is an effective method for introducing alkynyl moieties onto the quinazoline scaffold. nih.gov The Sonogashira coupling has been employed in the synthesis of alkynylated quinazolinones and quinazolines. nih.govsnu.edu.in

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner to couple with an organic halide, typically catalyzed by nickel or palladium. nih.govbakhtiniada.rujournal-vniispk.ru While highly effective, the strong nucleophilicity and basicity of Grignard reagents can limit its application with substrates bearing sensitive functional groups. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. nih.govmdpi.comresearchgate.net Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, making the Negishi coupling a powerful tool for complex molecule synthesis. nih.gov

Stille Coupling: This reaction employs an organotin compound to couple with an organic halide, catalyzed by palladium. nih.govmdpi.comresearchgate.net A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. It has been used for the synthesis of polysubstituted quinazolines from halogenated precursors. nih.govresearchgate.net For example, 5-chlorotriazoloquinazoline has been subjected to Stille cross-coupling with heterarylstannanes. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions in Quinazoline Synthesis

ReactionOrganometallic ReagentCatalystKey FeaturesReference
Suzuki-MiyauraOrganoboronPalladiumMild conditions, high functional group tolerance, commercially available reagents. nih.govmdpi.comtandfonline.comthieme-connect.comtandfonline.com
SonogashiraTerminal AlkynePalladium/CopperEfficient C(sp)-C(sp2) bond formation. nih.govorganic-chemistry.orgsnu.edu.in
KumadaGrignard ReagentNickel/PalladiumHighly reactive nucleophiles. nih.govbakhtiniada.rujournal-vniispk.ru
NegishiOrganozincPalladium/NickelGood functional group tolerance. nih.govmdpi.comresearchgate.net
StilleOrganotinPalladiumStable reagents, but toxicity of tin byproducts is a concern. nih.govmdpi.comresearchgate.net

Cycloaddition and Condensation Reactions in Quinazoline Synthesis

The construction of the quinazoline framework, the core of this compound, frequently relies on powerful bond-forming strategies such as cycloaddition and condensation reactions. These reactions offer versatile pathways to assemble the heterocyclic system from simpler, readily available precursors.

Cycloaddition Reactions: Cycloaddition reactions are a cornerstone in heterocyclic synthesis. A notable example is the Pd(II)-catalyzed [4 + 1 + 1] modular synthesis, which constructs quinazoline-2,4-(1H,3H)-diones from o-(alkyl)aminobenzoic acids, carbon monoxide (CO), and various amines. rsc.org This one-pot cascade process involves the cyclocondensation of the aminobenzoic acid with CO, followed by amidation with an amine and a subsequent carbonylation to yield the final dione (B5365651) structure. rsc.org This method is valued for its versatility, allowing for the creation of diverse N3-substituted and N1,N3-disubstituted products. rsc.org

Another significant approach involves dipolar cycloaddition. For instance, a zwitterionic intermediate, generated in situ from 3-amino-2-chloromethyl-4(3H)-quinazolinone, can react with N-arylmaleimides. nih.gov This reaction proceeds via a dipolar cycloaddition mechanism to produce complex, annelated pyrrolopyridazinoquinazoline derivatives. nih.gov

Condensation Reactions: Condensation reactions are widely employed and often catalyzed by transition metals. Copper-catalyzed multicomponent reactions, for example, enable the direct synthesis of quinazolinones. bohrium.com One such method involves an oxidative three-component annulation that forms three C–N bonds and one C–C bond in a single operation, using easily accessible starting materials and releasing only water as a byproduct. bohrium.com

Metal-free condensation reactions are also prevalent. The synthesis of 2-arylquinazolines can be achieved by the condensation of 2-aminobenzophenones with aromatic aldehydes in the presence of ammonium (B1175870) acetate (NH4OAc) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). frontiersin.org This one-pot process is efficient, yielding the desired quinazoline products in good to excellent yields under mild conditions. frontiersin.org Similarly, the reaction of 2-aminobenzophenones with benzylamines, promoted by tert-butylhydroperoxide (TBHP) and iodine, proceeds through a condensation-cyclization mechanism to afford 2-aryl quinazolines. frontiersin.org

The table below summarizes various cycloaddition and condensation strategies for quinazoline synthesis.

Reaction TypeKey ReactantsCatalyst/ReagentProduct TypeRef.
[4+1+1] Cycloadditiono-(Alkyl)aminobenzoic acids, CO, AminesPd(II)Quinazoline-2,4-(1H,3H)-diones rsc.org
Dipolar Cycloaddition3-Amino-2-chloromethyl-4(3H)-quinazolinone, N-ArylmaleimidesTriethylamine (TEA)Pyrrolopyridazinoquinazolines nih.gov
Oxidative AnnulationPrimary anilines, Alkylamines, FormaldehydeCopper(II) triflate (Cu(OTf)2)Quinazolinones bohrium.com
Condensation2-Aminobenzophenones, Aromatic aldehydesDMAP, NH4OAc2-Arylquinazolines frontiersin.org
Oxidative Condensation2-Aminobenzophenones, BenzylaminesI2/TBHP2-Arylquinazolines frontiersin.org

One-Pot and Sequential Synthesis Protocols for Quinazolin-8-ol Derivatives

One-pot and sequential syntheses have emerged as highly efficient and environmentally friendly strategies for preparing complex molecules like quinazolin-8-ol derivatives. These protocols minimize waste and simplify procedures by telescoping multiple reaction steps without isolating intermediates. tandfonline.comresearchgate.net

A notable one-pot sequential synthesis for novel quinazolin-8-ol derivatives starts with the commercially available 2-chloroquinazolin-8-ol. tandfonline.comtandfonline.com This method involves four synthetic steps performed sequentially in a single reaction vessel. tandfonline.com

The sequence is as follows:

Substitution: The process begins with the substitution of the chlorine atom on 2-chloroquinazolin-8-ol with N-Boc-piperazine in the presence of a mild base, N,N-diisopropylethylamine (DIPEA), in propan-2-ol. tandfonline.comtandfonline.com

Deprotection: The resulting intermediate undergoes deprotection of the Boc group using hydrogen chloride in ethanol (B145695) under reflux conditions. tandfonline.comtandfonline.com

Second Substitution: The newly freed secondary amine is then reacted with 4,6-dichloropyrimidine. tandfonline.comtandfonline.com

Suzuki-Miyaura Coupling: The final step is a Suzuki-Miyaura cross-coupling reaction between the pyrimidine intermediate and various boronic acids. tandfonline.comresearchgate.net This step is facilitated by a heterogeneous palladium catalyst, SiliaCat® DPP-Pd, which ensures minimal palladium leaching into the final product, often negating the need for further purification. tandfonline.comresearchgate.net

This eco-friendly protocol utilizes a Class 3 solvent (propan-2-ol) and a mild base, enhancing its green chemistry profile. tandfonline.com The yields for the final quinazolin-8-ol derivatives are generally moderate to good.

The table below presents the outcomes of the one-pot synthesis for various derivatives.

Starting Boronic AcidFinal ProductYield (%)Ref.
4-Fluorophenylboronic acidProduct 5a55 tandfonline.com
4-(Trifluoromethyl)phenylboronic acidProduct 5b65 tandfonline.com
4-Acetylphenylboronic acidProduct 5c45 tandfonline.com
4-Formylphenylboronic acidProduct 5d42 tandfonline.com
Thiophene-3-boronic acidProduct 5e40 tandfonline.com

Optimization of Reaction Conditions and Isolation Techniques

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the efficiency and scalability of a synthetic process. whiterose.ac.uk Modern approaches often employ methodologies like Design of Experiments (DoE) or Bayesian reaction optimization to systematically explore a wide range of parameters, moving beyond traditional one-factor-at-a-time (OFAT) methods. whiterose.ac.ukprinceton.edu These strategies can identify optimal conditions in areas of the reaction space that might not be explored through conventional intuition. princeton.edu

Key parameters that are typically optimized include:

Catalyst: The choice and loading of the catalyst are critical. In the one-pot synthesis of quinazolin-8-ol derivatives, SiliaCat® DPP-Pd was selected as a heterogeneous catalyst to simplify product purification. tandfonline.comtandfonline.com

Solvent: The solvent can significantly influence reaction rates and selectivity. Propan-2-ol was chosen as a relatively benign Class 3 solvent for the quinazolin-8-ol synthesis. tandfonline.com

Base: The type and stoichiometry of the base are important. N,N-diisopropylethylamine (DIPEA) was used as a mild base in the sequential synthesis. tandfonline.com

Temperature: Reaction temperature affects reaction kinetics and side-product formation. The steps in the one-pot synthesis were conducted at specific temperatures, such as 90°C for the initial substitution and reflux conditions for subsequent steps. tandfonline.com

Reactant Stoichiometry: The molar ratios of reactants are fine-tuned to ensure complete conversion and minimize waste.

The table below shows the optimized conditions for the initial substitution step in the one-pot synthesis of quinazolin-8-ol derivatives. tandfonline.com

ParameterCondition
Reactant 12-Chloroquinazolin-8-ol (1.0 equiv.)
Reactant 2tert-Butyl piperazine-1-carboxylate (1.1 equiv.)
BaseN,N-diisopropylethylamine (3.0 equiv.)
SolventPropan-2-ol
Temperature90 °C
Time20 hours

Isolation Techniques

Following the completion of the reaction, effective isolation and purification techniques are necessary to obtain the target compound in high purity. The choice of technique depends on the physical and chemical properties of the product and impurities.

Commonly employed methods include:

Filtration: When a solid product is formed or a heterogeneous catalyst is used, filtration is a straightforward first step. In the synthesis of quinazolin-8-ol derivatives using a heterogeneous catalyst, the reaction mixture was filtered through a celite bed to remove the catalyst. tandfonline.com

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility. After neutralizing the reaction mixture, the product can be extracted into an organic solvent like dichloromethane. chemicalbook.com

Chromatography: For purification of complex mixtures, column chromatography is a powerful technique. Crude residues are often purified by column chromatography using a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, to isolate the desired product. chemicalbook.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution. researchgate.net

Spectroscopic and Structural Characterization of 5 Chloroquinazolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In ¹H NMR spectra of quinazoline (B50416) derivatives, protons on the aromatic rings typically appear in the range of δ 7.2–8.5 ppm. The exact chemical shifts are influenced by the nature and position of substituents. For instance, the hydroxyl group proton in 8-hydroxyquinazoline derivatives can be observed, and its chemical shift may vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons in the quinazoline ring system show characteristic chemical shifts. For example, the carbons of the benzene (B151609) and pyrimidine (B1678525) rings resonate in the aromatic region of the spectrum. The presence of a chlorine atom and a hydroxyl group will influence the chemical shifts of the carbons to which they are attached due to their electronegativity and electronic effects. Conjugation of the carbonyl group with a double bond or aromatic ring typically causes an upfield shift of 6-10 ppm. organicchemistrydata.org

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing connectivity within the molecule.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the structure. creative-biostructure.comscribd.com

HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com This is particularly useful for assigning carbons that are bonded to hydrogens.

HMBC experiments show correlations between protons and carbons over two or three bonds, which helps to piece together different fragments of the molecule and to identify quaternary carbons (carbons with no attached protons). creative-biostructure.commagritek.com

Table 1: Representative NMR Data for Quinazoline Derivatives

NucleusChemical Shift (ppm) RangeNotes
¹H7.2 - 8.5Aromatic protons
¹³C110 - 160Aromatic carbons
¹³C~160 - 185Carbonyl carbons (in quinazolinone derivatives)

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present.

FT-IR Spectroscopy: Quinazoline derivatives exhibit characteristic absorption bands in their FT-IR spectra. nih.gov Strong absorptions between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ are attributed to aromatic ring vibrations. nih.gov C-H in-plane deformation vibrations are observed in the 1290–1010 cm⁻¹ region, while C-H out-of-plane deformations appear between 1000 and 700 cm⁻¹. nih.gov For quinazolinone derivatives, the carbonyl (C=O) stretching vibration is a prominent feature. The presence of an -OH group in 5-Chloroquinazolin-8-ol will give rise to a characteristic broad absorption band for the O-H stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For instance, in some quinazolinone derivatives, the simultaneous activation of the C=O stretching mode in both IR and Raman spectra can indicate charge transfer interactions through a π-conjugated system. researchgate.net

Table 2: Key Vibrational Frequencies for Quinazoline Derivatives

Vibrational ModeWavenumber (cm⁻¹) RangeTechnique
Aromatic C=C Stretching1635 - 1475FT-IR
C-H In-plane Bending1290 - 1010FT-IR
C-H Out-of-plane Bending1000 - 700FT-IR
C=O Stretching (in quinazolinones)~1680 - 1640FT-IR/Raman
O-H Stretching~3400 - 3200 (broad)FT-IR

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides insights into the electronic structure and conjugation within the molecule. technologynetworks.com

Quinazoline derivatives typically display multiple absorption bands in the UV-Vis region. For example, some polycarbo-substituted quinazolinones show two intense absorption maxima in the ultraviolet region, one around 250-270 nm and another between 280-340 nm in DMSO. mdpi.com These absorptions are generally attributed to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substituents on the quinazoline ring and the solvent used, with shifts to longer (bathochromic) or shorter (hypsochromic) wavelengths providing information about the electronic effects of the substituents. mdpi.comacademie-sciences.fr For instance, the absorption spectra of some quinazolinone derivatives are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aryl groups. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. msu.edu

In the mass spectrum of a quinazoline derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. For compounds containing chlorine and bromine, the isotopic pattern of these elements is a clear indicator of their presence. msu.edu For example, a compound with one chlorine atom will show two peaks for the molecular ion (M⁺ and M+2⁺) with a relative intensity ratio of approximately 3:1.

The fragmentation of quinazoline derivatives under electron impact (EI) or electrospray ionization (ESI) can be complex but often follows characteristic pathways. Common fragmentation patterns involve the loss of small molecules or radicals from the substituents, as well as the cleavage of the quinazoline ring itself. soton.ac.ukorientjchem.orgsemanticscholar.org The study of these fragmentation patterns can help to confirm the structure of the parent molecule and identify unknown impurities or metabolites. soton.ac.uk

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. This comparison is crucial for confirming the empirical and molecular formula of a newly synthesized compound. Several studies on quinazoline derivatives report the use of elemental analysis to confirm the successful synthesis of the target compounds, with found values closely matching the calculated values. tandfonline.com

Table 3: Example of Elemental Analysis Data for a Quinazoline Derivative (C₂₀H₂₃Cl₃N₄O)

ElementCalculated (%)Found (%)
C54.3754.30
H5.255.21
N12.6812.58

Data from a representative study on a quinazoline derivative. tandfonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

Chemical Reactivity and Advanced Derivatization of 5 Chloroquinazolin 8 Ol Scaffolds

Examination of Electrophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. libretexts.orgmasterorganicchemistry.com In the context of the 5-chloroquinazolin-8-ol scaffold, the directing effects of the existing substituents play a crucial role in determining the regioselectivity of the reaction.

The quinazoline ring itself is an electron-deficient system, which generally deactivates it towards electrophilic attack compared to benzene (B151609). However, the presence of the hydroxyl group at the C-8 position acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the chloro group at C-5 is a deactivating group but also an ortho, para-director.

Research has shown that nitration of the quinazoline ring system can be influenced by the position of the hydroxyl group. For instance, in related quinazolin-8-ol (B1297895) systems, nitration tends to occur at the C-6 position due to the directing influence of the C-8 hydroxyl group. However, the presence of other ortho-directing substituents can alter this reactivity, potentially leading to substitution at the C-8 position. The interplay of these electronic effects makes the precise outcome of EAS reactions on this compound a subject of careful study, often requiring specific catalytic conditions to achieve desired regioselectivity. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The specific conditions for these reactions on the this compound scaffold would need to be empirically determined, but the general principles of EAS provide a predictive framework for its functionalization.

Nucleophilic Substitution Reactions on the Quinazoline Ring

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, enabling the introduction of a wide variety of functional groups. pdx.edusaskoer.ca In the this compound scaffold, the chloro group at the C-5 position is a potential site for nucleophilic aromatic substitution (SNA_r). However, the electron-rich nature of the benzene ring portion of the quinazoline system generally makes direct nucleophilic substitution challenging without activation.

More commonly, nucleophilic substitution is observed at other positions in related quinazoline derivatives, particularly at the C-4 position. For instance, in 4-chloroquinazolin-8-ol, the chloro group is readily displaced by various nucleophiles. This reactivity is attributed to the electronic influence of the pyrimidine (B1678525) ring.

While direct nucleophilic substitution at the C-5 position of this compound may be less facile, modern cross-coupling reactions provide an alternative and powerful strategy for functionalization at this position. For example, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or other carbon-based substituents at the C-5 position by first converting the chloro group to a more reactive species or by using specialized catalytic systems. nih.gov

Regioselective Functionalization and Synthesis of Isomeric Derivatives

The ability to selectively functionalize specific positions on the this compound scaffold is critical for the synthesis of diverse isomeric derivatives and for establishing structure-activity relationships (SAR) in drug discovery. mdpi.com Regioselectivity can be controlled through a variety of synthetic strategies that take advantage of the inherent reactivity of the different positions on the quinazoline ring. nih.gov

One key strategy involves the protection of the C-8 hydroxyl group, which can then allow for selective reactions at other positions without interference. scispace.com For example, after protection, the C-5 chloro group can be targeted for modification.

Table 1: Strategies for Regioselective Functionalization

Target PositionReaction TypeReagents and ConditionsResulting Derivative
C-5Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base5-Aryl-quinazolin-8-ol
C-6NitrationHNO₃, H₂SO₄5-Chloro-6-nitroquinazolin-8-ol
C-7HalogenationNBS or NCS5-Chloro-7-haloquinazolin-8-ol
C-8 HydroxylEtherificationAlkyl halide, base5-Chloro-8-alkoxyquinazoline

The synthesis of isomeric derivatives often involves multi-step sequences. For instance, starting with a substituted anthranilic acid can lead to the formation of a quinazolinone intermediate, which can then be chlorinated and further modified. mdpi.com The choice of starting materials and the sequence of reactions are crucial for controlling the final substitution pattern.

Recent advances in chemo-enzymatic methods also offer new avenues for regioselective functionalization. nih.govresearchgate.net These methods can provide high selectivity under mild conditions, offering a green alternative to traditional chemical synthesis.

Formation of Metal Complexes with this compound Ligands

The 8-hydroxyquinoline (B1678124) moiety is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. researchgate.netscirp.org The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group act as bidentate ligands, coordinating to the metal center. scirp.org The this compound scaffold retains this chelating ability, making it a valuable ligand for the design of metal-based therapeutic agents and materials.

The formation of metal complexes can significantly alter the biological properties of the parent ligand. For example, chelation with metal ions such as copper(II) has been shown to enhance the bioactivity of related quinoline compounds, potentially through mechanisms involving DNA intercalation. The geometry of the resulting metal complex, which can be square-planar or octahedral depending on the metal ion and coordination number, plays a crucial role in its biological activity. scirp.org

Table 2: Examples of Metal Complexes with 8-Hydroxyquinoline Derivatives

Metal IonCoordination GeometryPotential ApplicationReference
Cu(II)Square-planarAntimicrobial, Anticancer scirp.org
Zn(II)Tetrahedral/OctahedralFluorescent sensor, Neuroprotective scirp.orgmdpi.com
Al(III)OctahedralOrganic Light-Emitting Diodes (OLEDs) scirp.org
Fe(II)/Fe(III)OctahedralTargeting drug-resistant cancer mdpi.com

The synthesis of these metal complexes typically involves reacting the this compound ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction determines the final structure of the complex, with 1:1, 1:2, or 1:3 ligand-to-metal ratios being common. scirp.orgmdpi.com

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to overcome drug resistance and enhance therapeutic efficacy. explorationpub.comarabjchem.org The this compound scaffold serves as a versatile building block for the synthesis of such conjugates.

Hybrid molecules can be designed to target multiple biological pathways simultaneously. For example, the this compound moiety can be linked to other bioactive scaffolds, such as chalcones, sulfonamides, or other heterocyclic systems, to create novel compounds with synergistic or additive effects. mdpi.comresearchgate.net

Table 3: Examples of Quinazoline-Based Hybrid Molecules

Hybrid ScaffoldLinkageTarget/Activity
Quinazoline-ChalconeAmideAnticancer
Quinazoline-SulfonamideEtherCarbonic Anhydrase Inhibition
Quinazoline-TriazoleThioetherAntibacterial

The design and synthesis of these complex molecules require a deep understanding of the chemical reactivity of the individual components and careful planning of the synthetic route to ensure the desired connectivity and stereochemistry.

Exploration of Non Clinical Biological Activities and Mechanistic Insights

Investigation of Molecular Interactions with Biological Targets

The versatility of the quinazoline (B50416) scaffold allows it to interact with a diverse range of biological macromolecules, leading to the modulation of various cellular functions.

Mechanisms of Interaction with Toll-like Receptors (TLR7 and TLR8), including Ligand Occupancy and Binding Sites

Analogs of quinazoline have been investigated as modulators of Toll-like receptors (TLRs), which are crucial components of the innate immune system. Specifically, TLR7 and TLR8 are targets for small molecule agonists. Through a scaffold-hopping approach involving various heterocyclic systems, researchers have identified that the stereoelectronic properties of these molecules are critical for their activity. acs.org Crystal structures of TLR8 in complex with active compounds have revealed key binding interactions that determine ligand occupancy and subsequent biological response. acs.org These studies, combining synthesis, biological evaluation, and quantum chemical calculations, help in classifying compounds as inactive, TLR8-active, or dual TLR7/8-active, highlighting the importance of partial charges in determining their biological effects. acs.org

Enzymatic Inhibition Mechanisms at the Molecular Level

Quinazoline derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are pivotal in cancer and other diseases.

Glucocerebrosidase (GCase): Certain quinazoline derivatives have been identified as inhibitors of glucocerebrosidase, the enzyme deficient in Gaucher's disease. nih.govacs.org These compounds can act as molecular chaperones, improving the translocation of the enzyme to the lysosome in patient-derived cells. nih.govacs.org Further studies have shown that simple modifications, such as N-methylation or replacement of a key oxygen atom in the linker region of a quinazoline inhibitor, can convert it into a GCase activator. nih.govacs.org This highlights a novel strategy for developing non-inhibitory modulators for conditions like Parkinson's disease, which is linked to GCase mutations. nih.govacs.org Rational design and structure-activity relationship (SAR) studies have led to the development of highly potent, non-iminosugar quinazoline modulators that selectively stabilize GCase. figshare.com

PDK1, EGFR, VEGFR-2, and PDGFR-β: The quinazoline core is a well-established scaffold for developing inhibitors of protein kinases.

PDK1: N-arylquinazolin-2-amine derivatives have been patented as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov Extensive SAR studies, aided by fragment-based and structure-based design, have been crucial in optimizing these general scaffolds into potent and selective PDK1 inhibitors. nih.govresearchgate.net

EGFR and VEGFR-2: The 4-anilino-quinazoline moiety is a privileged scaffold for epidermal growth factor receptor (EGFR) inhibitors. nih.gov These inhibitors bind to the ATP-binding site of the kinase domain, with hydrogen bonds between the N-1 of the quinazoline ring and methionine residues (e.g., Met793) being crucial for tight binding and potency. nih.govjapsonline.com Many quinazoline derivatives have been developed as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. tbzmed.ac.irtbzmed.ac.irglobalresearchonline.net The simultaneous inhibition of these two receptors is a valuable strategy in cancer therapy. tbzmed.ac.irtbzmed.ac.ir SAR studies reveal that substitutions on the 4-anilino ring can modulate the dual inhibitory profile. For instance, a 2,4-disubstitution with bulky halogens can increase VEGFR2 activity, while a 3,4-disubstitution may favor EGFR inhibition. nih.gov

PDGFR-β: Quinazoline derivatives have been identified as potent and selective inhibitors of platelet-derived growth factor receptor-β (PDGFR-β) phosphorylation. acs.orgresearchgate.net SAR studies on the 6,7-dimethoxyquinazolinyl moiety have shown that modifications to this part of the molecule have major consequences for both activity and metabolic profiles. acs.org The nitrogen at the 1-position of the quinazoline ring appears to be critical for this inhibitory activity. acs.org

Modulation of Cellular Pathways through Molecular Mechanisms

Microtubule Dynamics: Certain quinazoline derivatives act as anti-mitotic agents by inhibiting tubulin polymerization. x-mol.comresearchgate.netnih.gov For example, the compound 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol (PVHD121) binds to the colchicine (B1669291) site of tubulin, leading to aberrant spindle formation, mitotic arrest, and ultimately, cell death. x-mol.comresearchgate.netnih.gov Interestingly, this compound appears to selectively disturb microtubule formation at centrosomes during mitosis, suggesting it may also target other biomolecules involved in centrosome maturation. x-mol.comresearchgate.netnih.gov Other 2,3-dihydroquinazolin-4(1H)-one derivatives have also been shown to inhibit microtubule protein polymerization, disrupt the cellular microtubule network, and induce apoptosis. mdpi.com Similarly, a 5,8-disubstituted quinazoline analog, LJK-11, was identified as a microtubule-destabilizing agent that blocks mitosis. plos.org

Angiogenesis Processes: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is often driven by the VEGF/VEGFR pathway. nih.gov Quinazoline derivatives are potent inhibitors of angiogenesis. spandidos-publications.comtandfonline.com They exert their effects by inhibiting VEGFR-2, the main mediator of angiogenesis. tbzmed.ac.irtandfonline.comnih.gov For instance, one quinazoline derivative (compound 11d) was found to inhibit VEGFR2 kinase activity and downregulate the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov Another compound, HMJ-30, inhibits angiogenesis by inducing endothelial cell apoptosis through a pathway involving reactive oxygen species (ROS) and JNK-mediated signaling. spandidos-publications.com

Non-Clinical Characterization of Bioactivity Profiles

In vitro Antioxidant and Antidiabetic Mechanistic Studies:

Antioxidant Activity: The quinazoline scaffold has been explored for its antioxidant potential. By linking the quinazolin-4-one structure with phenolic groups, researchers have created hybrid molecules with significant antioxidant activity. mdpi.com The mechanism of action for these compounds can involve hydrogen atom transfer, electron donation, or chelation of metal ions to neutralize reactive oxygen and nitrogen species. mdpi.com Studies on 2-phenyl quinazoline-4(3H)-one derivatives and quinazolinone-vanillin derivatives have also demonstrated their ability to scavenge free radicals like DPPH and nitric oxide. sapub.orgbiotech-asia.orgimpactfactor.orgcolab.ws The antioxidant capacity is often attributed to the presence and position of electron-donating groups on the molecule. sapub.org

Structure-Activity Relationship (SAR) Studies for Quinazoline and Quinolin-8-ol Analogs

SAR studies are fundamental to understanding how the chemical structure of quinazoline analogs relates to their biological activity, guiding the optimization of lead compounds.

For Kinase Inhibition (EGFR/VEGFR-2/PDGFR-β):

The 4-anilinoquinazoline (B1210976) moiety is a key pharmacophore for EGFR inhibition. nih.gov

Hydrogen bonding with Met793 in the EGFR active site is a critical interaction. nih.gov

Substitutions on the quinazoline core and the 4-anilino ring are crucial for potency and selectivity. For dual EGFR/VEGFR-2 inhibitors, a longer linker between the quinazoline core and other moieties can be favorable. nih.gov For instance, with diaryl-thiourea-linked quinazolines, having two electron-withdrawing groups on the terminal benzene (B151609) ring enhanced activity against both EGFR and VEGFR2. nih.gov

For PDGFR-β inhibitors, the 6,7-dimethoxy substitution on the quinazoline ring is important, and an oxygen atom inserted in the alkoxy chain can significantly enhance interaction with the receptor. acs.org

For Glucocerebrosidase (GCase) Modulation:

Systematic synthetic modifications of the quinazoline core are performed to optimize enzymatic inhibition and chaperone activity. nih.govacs.org

A key finding is that N-methylation of quinazoline-based GCase inhibitors can switch their function, turning them into activators. nih.govacs.org Replacing a key oxygen atom in the linker also contributes to this activity switch. nih.govacs.org

The following table summarizes key SAR findings for various quinazoline analogs.

TargetScaffold/Analog SeriesKey SAR FindingsReferences
EGFR/VEGFR-2 4-Anilino-quinazolinesN-1 of quinazoline forms H-bond with Met793. Substitutions on the 4-anilino ring modulate selectivity. Longer linkers can favor dual inhibition. nih.govtbzmed.ac.irnih.gov
PDGFR-β 4-Piperazinyl-6,7-dimethoxyquinazolinesThe 1-aza position is important. Methoxyethoxy groups at the 6-position enhance potency. acs.orgresearchgate.net
GCase Quinazoline derivativesN-methylation can convert inhibitors to activators. Linker atom identity is critical for modulating activity. nih.govacs.org
Microtubules 2,3-Dihydroquinazolin-4(1H)-onesSubstitutions at the 2-position significantly influence the ability to inhibit tubulin polymerization. mdpi.com

Rational Design Principles for Bioactive Quinazoline-Based Scaffolds

The development of new quinazoline-based therapeutic agents relies on rational design principles derived from SAR studies and structural biology.

Scaffold Hopping and Hybridization: A common strategy is to combine the quinazoline scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity, such as linking it to phenolic compounds for antioxidant effects or to other kinase-inhibiting fragments. mdpi.comnih.gov The "scaffold hopping" technique is also used to develop novel series of inhibitors. mdpi.com

Structure-Based Design: For kinase inhibitors, design principles focus on maximizing interactions within the ATP-binding pocket. Key elements include:

A flat nitrogen-based heteroaromatic ring (like quinazoline) to form hydrogen bonds in the hinge region (e.g., with Cys919 in VEGFR2). mdpi.com

A suitable aromatic core at an appropriate angle to occupy the "gatekeeper" area. nih.govmdpi.com

A medium-length, hydrophilic linker (like urea (B33335) or hydrazone) to interact with key residues in the DFG region (e.g., Glu885-Asp1046 in VEGFR2). mdpi.com

A hydrophobic group at the end of the linker to occupy the allosteric pocket, stabilizing the inactive "DFG-out" conformation of the kinase. mdpi.com

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations are integral to the design process. nih.govacs.org These methods help predict the activity of new designs, understand binding modes, and assess the stability of inhibitor-protein complexes, thereby guiding the synthesis of more potent and selective compounds. nih.govacs.orgresearchgate.net For instance, QSAR can identify that electronegative substituents at specific positions (e.g., N-3 and C-6) can enhance inhibitory activity by fostering better interactions within the target's binding site. nih.govacs.org

Potential Non Biological Applications of 5 Chloroquinazolin 8 Ol and Its Derivatives

Investigation of Corrosion Inhibition Mechanisms for Metallic Surfaces

The use of organic molecules to mitigate the corrosion of metals is a widely adopted strategy in various industries. pnnl.gov Heterocyclic compounds containing nitrogen, oxygen, and/or sulfur atoms are particularly effective as corrosion inhibitors, primarily due to their ability to adsorb onto the metallic surface and form a protective barrier. physchemres.org Derivatives of quinazoline (B50416) and the closely related quinoline (B57606) fit this profile and have been the subject of numerous studies for protecting metals, such as mild steel, in acidic environments. researchgate.netresearchgate.netbiointerfaceresearch.com

The inhibition mechanism is generally attributed to the adsorption of the inhibitor molecules on the metal surface. physchemres.org This can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (like nitrogen and oxygen in 5-Chloroquinazolin-8-ol) and the vacant d-orbitals of the metal. researchgate.net The planar orientation of the quinazoline ring system facilitates effective surface coverage.

The structural features of this compound suggest a strong potential for corrosion inhibition:

Nitrogen Heteroatoms: The two nitrogen atoms in the pyrimidine (B1678525) ring possess lone pairs of electrons that can coordinate with metal ions.

Hydroxyl Group (-OH): The oxygen atom in the hydroxyl group at the 8-position provides another site with lone pair electrons for adsorption onto the metal surface.

Aromatic System: The π-electrons of the fused benzene (B151609) and pyrimidine rings can interact with the metal surface, contributing to the stability of the adsorbed film.

Chlorine Atom (-Cl): The electronegative chlorine atom at the 5-position can influence the electronic density distribution of the molecule, potentially enhancing its adsorption capabilities.

Studies on related quinoline and quinazoline derivatives have demonstrated their efficacy as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. physchemres.orgresearchgate.net For instance, derivatives of quinolin-8-ol have shown high inhibition efficiencies for carbon steel in hydrochloric acid (HCl) solutions, with performance increasing with concentration. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate these properties. researchgate.netmdpi.com

Table 1: Corrosion Inhibition Efficiency of Selected Quinoline/Quinazoline Derivatives
Inhibitor CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-(((1-azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-ol (ACQ)Carbon Steel1 M HCl10⁻³ M93.8 researchgate.net
5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ)Carbon Steel1 M HCl10⁻³ M96.7 researchgate.net
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild Steel1 M HCl500 ppm93.4 biointerfaceresearch.com
3-(4-chlorostyryl) quinoxalin-2(1H)-one (CSQN)Mild Steel1 M HCl10⁻³ M91.1 physchemres.org

Exploration of Chemical Applications in Material Science

The rigid, planar, and electron-rich structure of the quinazoline scaffold makes it a valuable building block for the synthesis of functional organic materials. researchgate.net Derivatives of quinazoline are being explored for applications in optoelectronics, including as components of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. researchgate.netmdpi.com

The key to these applications lies in the photophysical properties of these molecules, which can be tuned by introducing various functional groups onto the quinazoline core. mdpi.com The extended π-conjugated system of the quinazoline ring is the basis for its luminescence. researchgate.net Strategic functionalization allows for the modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn alters the absorption and emission wavelengths of the material. mdpi.com

This compound serves as a versatile precursor for creating more complex, polysubstituted quinazolines. mdpi.com The chlorine atom, particularly at position 4 in related isomers, is a reactive site that can be readily substituted through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, and Stille reactions). mdpi.com These reactions allow for the attachment of aryl, alkynyl, or other functional groups, extending the π-conjugation and creating molecules with tailored electronic and photophysical properties. researchgate.netmdpi.com

Research has shown that incorporating fragments like carbazole, triphenylamine, or benzimidazole (B57391) into a quinazoline scaffold can lead to materials suitable for OLEDs. researchgate.net These materials can function as electroluminescent emitters or as host materials in the light-emitting layer of the device. researchgate.net Furthermore, the development of functional polymers incorporating the quinazoline moiety is an active area of research for creating new biomedical and functional materials. nih.gov The goal is to synthesize materials with desired properties by controlling the chemical reactions and molecular architecture at an atomic level. pnnl.gov

Table 2: Applications of Quinazoline Derivatives in Material Science
Application AreaFunction of Quinazoline DerivativeKey Structural FeatureReference
Organic Light-Emitting Diodes (OLEDs)Host material or phosphorescent emitterExtended π-conjugated system, ability to form stable metal complexes (e.g., with Iridium) researchgate.net
Fluorescent Probes / SensorsLuminescent signaling unitTunable emission properties through substitution researchgate.net
Functional PolymersMonomeric building blockRigid scaffold, reactive sites for polymerization nih.gov
Nonlinear Optical MaterialsChromophore with high hyperpolarizabilityArylvinyl substitutions creating donor-acceptor systems researchgate.net

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Chloroquinazolin-8-ol be optimized for high yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature, catalyst concentration, and reaction duration. For example, describes a synthesis route using concentrated HCl and formaldehyde under reflux at 111°C for 24 hours, achieving a 49% yield . Purification via recrystallization or column chromatography (using silica gel and polar solvents) is critical to remove byproducts. Monitor reaction progress using TLC or HPLC. Adjust stoichiometric ratios of reagents (e.g., 8-hydroxyquinoline derivatives) to minimize side reactions, as highlighted in .

Q. What characterization techniques are recommended to confirm the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1\text{H} and 13C^13\text{C} NMR to verify aromatic proton environments and chlorine substitution patterns (refer to for bond critical point analysis in quinoline derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement (if single crystals are obtainable).
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (±0.3% tolerance).

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers at -20°C (short-term) or -80°C (long-term) to prevent degradation ( ) .
  • Stability Tests : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation). Monitor decomposition via HPLC or UV spectroscopy. notes that decomposition products include carbon oxides and nitrogen oxides under oxidative conditions .
  • Data Table :
ConditionDegradation ProductsAnalytical MethodReference
High humidityHydrolyzed quinolineHPLC
Oxidative environmentCO, NOx_xGC-MS

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC50_{50}/EC50_{50} values across multiple cell lines or assays to identify context-dependent effects.
  • Control Experiments : Rule out solvent interference (e.g., DMSO toxicity) and batch-to-batch variability ( emphasizes reproducibility protocols) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies ( discusses qualitative data contradiction analysis) .

Q. What computational strategies predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer :

  • DFT Calculations : Model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks ( used DFT for conformer analysis) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Validate with experimental IC50_{50} data.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity-driven reactivity changes.

Q. How can batch-to-batch variability in synthesis be minimized for reproducible research outcomes?

  • Methodological Answer :

  • Standardized Protocols : Document reaction parameters (e.g., stirring rate, cooling gradients) rigorously ( stresses reproducibility) .
  • Quality Control : Implement in-process checks (e.g., intermediate purity via NMR) and final product validation (e.g., melting point consistency ±2°C).
  • Statistical DoE : Use Design of Experiments (DoE) to identify critical variables (e.g., pH, catalyst loading) and optimize robustness ( highlights contradiction reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.